2-Bromo-4-chloro-6-fluorophenyl isothiocyanate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-fluorophenyl isothiocyanate typically involves the reaction of 2-Bromo-4-chloro-6-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
2-Bromo-4-chloro-6-fluoroaniline+Thiophosgene→2-Bromo-4-chloro-6-fluorophenyl isothiocyanate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to handle larger quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-fluorophenyl isothiocyanate can undergo various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, leading to the formation of thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, forming adducts.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Solvents: Organic solvents such as dichloromethane, chloroform, and acetonitrile are commonly used.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products
Thiourea Derivatives: Formed by the reaction of the isothiocyanate group with amines.
Adducts: Formed by the addition of nucleophiles to the isothiocyanate group.
Scientific Research Applications
2-Bromo-4-chloro-6-fluorophenyl isothiocyanate is used in various scientific research applications, including:
Proteomics: It is used as a reagent for labeling and identifying proteins.
Medicinal Chemistry: The compound is used in the synthesis of potential pharmaceutical agents.
Biological Studies: It is used to study the interactions of isothiocyanate groups with biological molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-fluorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. The isothiocyanate group is highly electrophilic and can react with nucleophiles such as amines, thiols, and alcohols. This reactivity allows the compound to form covalent bonds with proteins and other biological molecules, making it useful for labeling and identification purposes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-chloro-4-fluorophenyl isothiocyanate: Similar in structure but with different positional isomers.
2-Bromo-4,6-difluorophenyl isocyanate: Contains an isocyanate group instead of an isothiocyanate group.
Uniqueness
2-Bromo-4-chloro-6-fluorophenyl isothiocyanate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. The presence of bromine, chlorine, and fluorine atoms on the phenyl ring makes it a versatile reagent for various chemical reactions and applications.
Properties
IUPAC Name |
1-bromo-5-chloro-3-fluoro-2-isothiocyanatobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNS/c8-5-1-4(9)2-6(10)7(5)11-3-12/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGUPECNNRDPLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=S)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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